molecular formula C24H23NO4 B11369465 1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11369465
M. Wt: 389.4 g/mol
InChI Key: ZPXOUOFQHIZTAT-UHFFFAOYSA-N
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Description

1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a phenyl group and a trimethoxyphenyl group attached to a dihydroindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the dihydroindolone structure. The reaction conditions often involve the use of solvents like ethanol or acetic acid and require careful temperature control to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. It can inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disrupted cellular processes and apoptosis in cancer cells. The compound’s trimethoxyphenyl group plays a crucial role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

1-phenyl-3-[(2,3,4-trimethoxyphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C24H23NO4/c1-27-21-14-13-16(22(28-2)23(21)29-3)15-19-18-11-7-8-12-20(18)25(24(19)26)17-9-5-4-6-10-17/h4-14,19H,15H2,1-3H3

InChI Key

ZPXOUOFQHIZTAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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